4-[(4-Isocyanatophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Isocyanatophenyl)methyl]aniline is an organic compound with the molecular formula C₁₄H₁₂N₂O. It is known for its unique structure, which includes both an isocyanate group and an aniline group. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isocyanatophenyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-aminobenzylamine
Reagent: Phosgene or its derivatives
Conditions: Controlled temperature and pressure
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reagents but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isocyanatophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated products
Scientific Research Applications
4-[(4-Isocyanatophenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[(4-Isocyanatophenyl)methyl]aniline involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylene diphenyl diisocyanate (MDI): Similar in structure but with two isocyanate groups.
4-(Dimethylamino)phenyl isocyanate: Contains a dimethylamino group instead of an aniline group.
Uniqueness
4-[(4-Isocyanatophenyl)methyl]aniline is unique due to its combination of an isocyanate group and an aniline group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields .
Properties
IUPAC Name |
4-[(4-isocyanatophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)16-10-17/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKVYASWPZCZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570163 |
Source
|
Record name | 4-[(4-Isocyanatophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148913-78-4 |
Source
|
Record name | 4-[(4-Isocyanatophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.